Pralatrexate is a novel antifolate chemotherapeutic agent that has been designed to have a higher affinity for the reduced folate carrier (RFC-1) and folylpolyglutamate synthetase (FPGS), leading to improved cellular uptake and retention in cancer cells3. It is a dihydrofolate reductase (DHFR) inhibitor, which is a critical enzyme in the folate pathway that is necessary for DNA synthesis and repair3. Pralatrexate has been approved by the U.S. Food and Drug Administration for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and is being investigated for its efficacy in various other malignancies4.
The mechanism of action of pralatrexate involves its ability to mimic natural folates, allowing it to be efficiently internalized by cells through the RFC-1. Once inside the cell, pralatrexate is polyglutamated, which leads to its retention and results in the inhibition of DHFR3. This inhibition leads to the depletion of thymidine and other nucleotides, which are necessary for DNA synthesis, thereby causing cell death in rapidly dividing cells, such as cancer cells3. Pralatrexate's high affinity for RFC-1 and FPGS is what distinguishes it from other antifolates and contributes to its potent antitumor activity3.
Pralatrexate has shown significant activity in T-cell lymphoid malignancies. It was the first drug approved for patients with relapsed and refractory PTCL, based on the PROPEL data1. In combination with bortezomib, a proteasome inhibitor, pralatrexate has demonstrated synergistic effects in vitro and in vivo, suggesting a novel and potentially important platform for the treatment of T-cell malignancies1. The combination has been shown to induce potent apoptosis and caspase activation across T-lymphoma cell lines without being more toxic to normal peripheral blood mononuclear cells1.
Pralatrexate has also been evaluated for its efficacy in cutaneous T-cell lymphomas (CTCL), including mycosis fungoides, Sézary syndrome, and CD30+ lymphoproliferative disorders2. It has been recognized for its role as an epigenetic regulator and cell proliferation inhibitor due to its ability to inhibit DNA methylation2. Preliminary results from a multi-center dose-finding trial have shown that pralatrexate is active in CTCL, with marked clinical activity observed at lower doses than those used for aggressive lymphomas6.
Studies have explored the use of pralatrexate in combination with other chemotherapeutic agents. A Phase 1/2A study assessed the combination of pralatrexate and gemcitabine in patients with relapsed or refractory lymphoproliferative malignancies, showing that the combination can be safely administered and has shown encouraging activity in heavily pre-treated patients5. Additionally, pralatrexate has been found to potentiate the effects of platinum drugs, antimetabolites, and EGFR inhibitors, supporting further clinical development in combination with these agents3.
Pralatrexate is being investigated in the treatment of solid tumors as well. A phase 1 clinical trial evaluated the sequential administration of pralatrexate followed by a 48-hour infusion of 5-fluorouracil in adult patients with solid tumors, based on preclinical data showing synergy between these agents8.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2